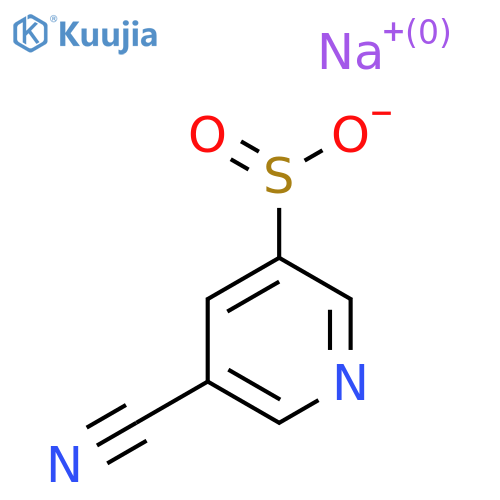

Cas no 1850828-50-0 (Sodium 5-cyanopyridine-3-sulfinate)

Sodium 5-cyanopyridine-3-sulfinate 化学的及び物理的性質

名前と識別子

-

- Sodium5-cyanopyridine-3-sulfinate

- 1850828-50-0

- Sodium 5-cyanopyridine-3-sulfinate

- EN300-723938

- F96430

- MFCD31442086

-

- インチ: 1S/C6H4N2O2S.Na/c7-2-5-1-6(11(9)10)4-8-3-5;/h1,3-4H,(H,9,10);/q;+1/p-1

- InChIKey: RXZVWRBOMBCPMK-UHFFFAOYSA-M

- ほほえんだ: S(C1C=NC=C(C#N)C=1)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 189.98129280g/mol

- どういたいしつりょう: 189.98129280g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96Ų

Sodium 5-cyanopyridine-3-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-723938-1.0g |

sodium 5-cyanopyridine-3-sulfinate |

1850828-50-0 | 1g |

$0.0 | 2023-06-06 |

Sodium 5-cyanopyridine-3-sulfinate 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

Sodium 5-cyanopyridine-3-sulfinateに関する追加情報

Sodium 5-Cyanopyridine-3-Sulfinate: A Comprehensive Overview

Sodium 5-cyanopyridine-3-sulfinate, also known by its CAS number 1850828-50-0, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of pyridine, a heterocyclic aromatic compound, with a cyan group attached at the 5-position and a sulfinate group at the 3-position. The sulfinate group, which is the sodium salt of sulfenic acid, imparts unique chemical properties to the molecule, making it versatile for various applications.

The synthesis of sodium 5-cyanopyridine-3-sulfinate typically involves multi-step processes, often starting from pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the formation of the cyanopyridine ring system, followed by sulfonation reactions to introduce the sulfinate group. These methods not only enhance yield but also improve the purity of the final product.

One of the most promising applications of sodium 5-cyanopyridine-3-sulfinate lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to act as a nucleophile or electrophile makes it valuable in constructing complex molecular frameworks. Recent studies have demonstrated its utility in synthesizing bioactive compounds with potential anticancer and antibacterial properties. For example, researchers have successfully incorporated this compound into drug candidates targeting specific protein kinases, showing remarkable efficacy in preclinical models.

In addition to its role in drug discovery, sodium 5-cyanopyridine-3-sulfinate has found applications in materials science. Its ability to coordinate with metal ions has led to its use in designing novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal for gas storage and catalytic applications. Recent breakthroughs have highlighted its potential in carbon capture technologies, where it can serve as a building block for highly efficient adsorbents.

The chemical stability and reactivity of sodium 5-cyanopyridine-3-sulfinate are influenced by its electronic structure. The presence of the electron-withdrawing cyan group at the 5-position enhances the electrophilicity of the pyridine ring, facilitating various substitution reactions. Meanwhile, the sulfinate group introduces a degree of acidity that can be modulated by adjusting pH conditions during synthesis or application. This dual functionality makes the compound highly adaptable to different chemical environments.

From an environmental standpoint, understanding the fate and toxicity of sodium 5-cyanopyridine-3-sulfinate is crucial for its safe handling and disposal. Recent toxicological studies have shown that while the compound exhibits low acute toxicity, long-term exposure may pose risks to aquatic organisms. Regulatory agencies are increasingly emphasizing green chemistry principles, prompting researchers to develop eco-friendly synthesis pathways and waste management strategies for this compound.

In conclusion, sodium 5-cyanopyridine-3-sulfinate stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across multiple disciplines. As research continues to uncover new functionalities and optimize existing processes, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

1850828-50-0 (Sodium 5-cyanopyridine-3-sulfinate) 関連製品

- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)

- 460327-60-0(1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)methylpiperidine-3-carboxamide)

- 5366-49-4(1-(4-methylbenzenesulfonyl)propan-2-one)

- 92404-70-1(3-bromofuro3,2-cpyridine)

- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)

- 21867-69-6(1-(4-Methoxybenzyl)piperazine)